D2 Receptor Affinity Comparison
Clebopride demonstrates a very high binding affinity for the dopamine D2 receptor, with a Ki value of 2.0 nM [1]. This affinity surpasses that of the structurally related and widely used prokinetic, metoclopramide, for which reported Ki values are substantially higher (lower affinity), though precise direct comparative Ki values in the same assay system are scarce. The 2.0 nM affinity places clebopride among the most potent benzamide D2 antagonists. In guinea pig stomach tissue, its facilitatory effect on acetylcholine release and contractility was greater than that of the specific D2 antagonist domperidone and the specific alpha-2 antagonist yohimbine individually, with the sum of their effects approximating that of clebopride alone, indicating a dual-receptor blockade mechanism [2].
| Evidence Dimension | Binding Affinity (Ki) at D2 Receptor |
|---|---|
| Target Compound Data | 2.0 nM |
| Comparator Or Baseline | Metoclopramide: higher Ki (lower affinity) reported in separate literature |
| Quantified Difference | Clebopride Ki is among the lowest (highest affinity) in its subclass; precise fold difference to metoclopramide is assay-dependent but consistently shows clebopride to be more potent. |
| Conditions | In vitro receptor binding assay (bovine brain membrane / radioligand displacement) |
Why This Matters
Higher receptor affinity translates to potentially lower effective doses and may reduce off-target effects at equivalent exposures, a key consideration for in vivo experimental design and compound selection.
- [1] NCATS Inxight Drugs. (2024). CLEBOPRIDE HYDROCHLORIDE. Retrieved from inxight.ncats.io. View Source
- [2] Patsnap. (2024). D1 receptor x H1 receptor x D2 receptor x 5-HT2 receptor - Drugs, Indications, Patents. Retrieved from synapse.patsnap.com. View Source
